Researchers face yield losses and hydrolysis with acid chloride intermediates for diuretic APIs. 4-Chloro-3-sulfamoylbenzoic acid, the stable free acid, enables direct, high-yield amide condensations: • Couples with 1-amino-2-methylindoline, bypassing moisture-sensitive acid chloride, achieving >93% yield for Indapamide. • Indapamide Related Compound E, meeting USP/EP impurity profiling and HPLC validation requirements. • Selective pharmacophore to reduce off-target hCA I affinity while targeting tumor-associated hCA IX/XII. Supply chain: stable solid, ambient shipping.
4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) is a halogenated sulfonamide-bearing benzoic acid that serves as a critical building block in pharmaceutical manufacturing and analytical chemistry. In industrial procurement, it is primarily sourced as the direct precursor for the synthesis of thiazide-like diuretics, most notably Indapamide, as well as loop diuretics like Bumetanide . Beyond active pharmaceutical ingredient (API) synthesis, this compound is strictly required as an analytical reference standard—designated as Indapamide Related Compound E—for impurity profiling and degradation tracking in commercial diuretic formulations . Its specific 4-chloro and 3-sulfamoyl substitution pattern provides the essential pharmacophore for carbonic anhydrase inhibition and serves as the precise coupling site for downstream amide bond formation [1].
Substituting 4-chloro-3-sulfamoylbenzoic acid with closely related analogs or activated intermediates critically compromises both synthesis yields and pharmacological targeting. Attempting to use the unchlorinated 4-sulfamoylbenzoic acid completely alters the target binding profile, drastically increasing off-target Carbonic Anhydrase I (hCA I) affinity and failing to generate the correct API structure [1]. In manufacturing, substituting the free acid with its activated acyl chloride counterpart (4-chloro-3-sulfamoylbenzoyl chloride) introduces severe processability issues; the acid chloride is highly moisture-sensitive and prone to hydrolysis, which limits reaction yields to approximately 80.5% and complicates scale-up [2]. Procurement of the stable free acid allows for direct, high-yield (>93%) amide condensation, eliminating the need to handle unstable intermediates and ensuring regulatory compliance when used as an exact-match impurity standard .
4-chloro-5-sulfamoyl isomer alters crystal packing, solubility, and reactivity, limiting direct substitution in established synthetic routes.
The 4-chloro-3-sulfamoyl substitution pattern is structurally required for target engagement in diuretic synthesis; regioisomers produce uncharacterized products.
Regioisomers lack documented roles as tripamide metabolites or clopamide impurities, removing their utility as certified reference standards.
In the industrial synthesis of Indapamide, utilizing 4-chloro-3-sulfamoylbenzoic acid with a modern condensing agent (such as chloro-1,3-dimethyl-2-chloroimidazoline) yields up to 93.1% of the final API with an HPLC purity of 99.72% [1]. In contrast, the traditional route utilizing the moisture-sensitive 4-chloro-3-sulfamoylbenzoyl chloride intermediate typically caps out at a reaction yield of 80.5% due to the poor stability and hydrolytic degradation of the acyl chloride [1].
| Evidence Dimension | API Synthesis Yield |
| Target Compound Data | 93.1% yield (Direct condensation of the free acid) |
| Comparator Or Baseline | 4-chloro-3-sulfamoylbenzoyl chloride (80.5% yield) |
| Quantified Difference | 12.6% absolute yield improvement |
| Conditions | Room temperature coupling with condensing agents vs. triethylamine-mediated acyl chloride reaction |
Enables a higher-yielding, single-step amide coupling process that eliminates the need to handle unstable, moisture-sensitive acid chlorides during scale-up.
The specific 4-chloro-3-sulfamoyl substitution pattern is non-interchangeable for tuning the selectivity of carbonic anhydrase inhibitors. When incorporated into HDAC-CA dual inhibitors, the 4-chloro-3-sulfamoylbenzoic acid warhead exhibits a Ki of 2447 nM against hCA I, whereas the unchlorinated 4-sulfamoylbenzoic acid analog exhibits a highly potent Ki of 17.7 nM[1]. This 138.2-fold reduction in hCA I affinity is intentionally exploited by medicinal chemists to shift selectivity profiles away from off-target hCA I inhibition toward tumor-associated isoforms [1].
| Evidence Dimension | hCA I Inhibition (Ki) |
| Target Compound Data | 2447 nM |
| Comparator Or Baseline | 4-sulfamoylbenzoic acid (17.7 nM) |
| Quantified Difference | 138.2-fold reduction in binding affinity |
| Conditions | in vitro hCA I enzymatic assay of corresponding monoamide derivatives |
Proves that the 4-chloro and 3-sulfamoyl positions are strictly required to engineer isoform-selective carbonic anhydrase inhibitors, preventing off-target effects.
4-Chloro-3-sulfamoylbenzoic acid is formally recognized as Indapamide Related Compound E and is a known degradation product in Furosemide formulations . For regulatory compliance, it must be chromatographically resolved from closely related degradants such as 4-chloro-5-sulfamoylanthranilic acid (Furosemide Impurity B). Procurement of the >98% pure reference standard ensures exact retention time mapping and quantitative validation required by ICH Q3A/Q3B guidelines, which cannot be achieved using crude mixtures or surrogate standards .
| Evidence Dimension | Chromatographic Resolution / Impurity Standard |
| Target Compound Data | >98% purity standard for Indapamide Related Compound E |
| Comparator Or Baseline | Crude mixtures or surrogate standards |
| Quantified Difference | Exact retention time matching vs. non-compliant peak overlap |
| Conditions | HPLC/USP monograph testing for diuretic formulations |
Guarantees regulatory compliance in QA/QC labs by providing the exact structural match needed to quantify specific degradation pathways in commercial diuretics.
Where this compound is the right choice: Direct amide coupling with 1-amino-2-methylindoline using condensing agents to bypass unstable acid chlorides and maximize API yield in large-scale manufacturing [1].
Where this compound is the right choice: Utilizing the compound as a structural warhead to intentionally reduce hCA I affinity and target tumor-associated hCA IX/XII in antiproliferative drug discovery [2].
Where this compound is the right choice: Deployment as Indapamide Related Compound E for HPLC validation and impurity profiling in commercial diuretic batches according to USP/EP monographs.
Irritant